![molecular formula C13H19N3OS B14906493 n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound belonging to the thieno[3,2-d]pyrimidine class.
Méthodes De Préparation
The synthesis of N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-one derivatives .
Applications De Recherche Scientifique
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial oxidative phosphorylation pathway, leading to reduced ATP production and bacterial cell death .
Comparaison Avec Des Composés Similaires
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine can be compared with other thieno[3,2-d]pyrimidine derivatives such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H19N3OS |
|---|---|
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
N-[2-(3-methylbutoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H19N3OS/c1-10(2)3-6-17-7-5-14-13-12-11(4-8-18-12)15-9-16-13/h4,8-10H,3,5-7H2,1-2H3,(H,14,15,16) |
Clé InChI |
SCLNHPSCWRGJLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCCNC1=NC=NC2=C1SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


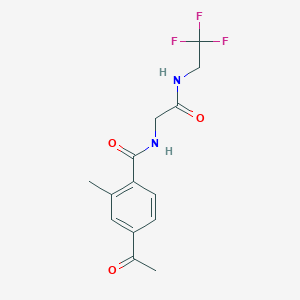
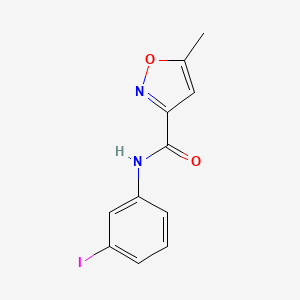

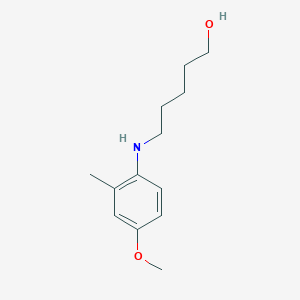
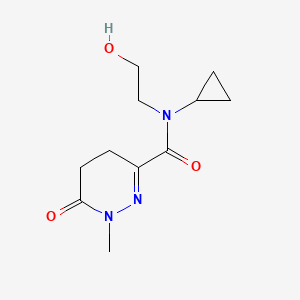
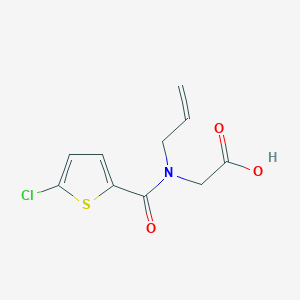
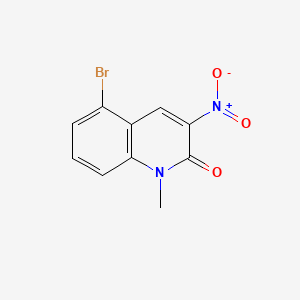
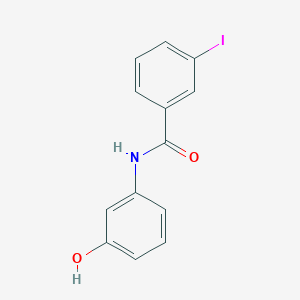

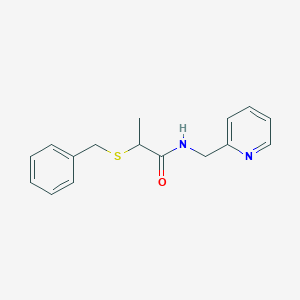
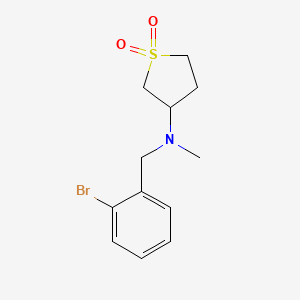
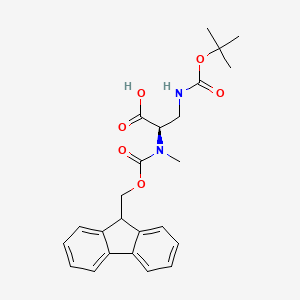
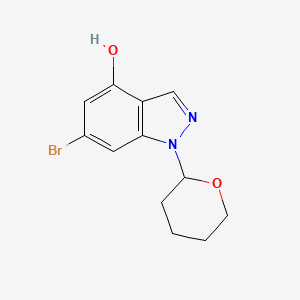
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
